

1-(1-phenylethyl)-1H-pyrazol-5-amine CAS number 3524-13-8

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Compound of Interest

Compound Name: 1-(1-phenylethyl)-1H-pyrazol-5-amine

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An In-depth Technical Guide to **1-(1-phenylethyl)-1H-pyrazol-5-amine** (CAS 3524-13-8)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-phenylethyl)-1H-pyrazol-5-amine (CAS No. 3524-13-8) is a chiral aminopyrazole derivative that serves as a highly versatile and valuable building block in modern organic synthesis and medicinal chemistry. The pyrazole core is a privileged scaffold, appearing in numerous FDA-approved drugs, while the 5-amino substituent provides a crucial vector for diversification and the introduction of desired pharmacophoric elements. This guide offers a comprehensive technical overview, detailing the compound's physicochemical properties, robust synthesis methodologies based on established chemical principles, mechanistic insights, and its vast potential as a precursor for developing novel therapeutics and functional materials. By synthesizing data from authoritative sources, this document provides researchers with the foundational knowledge required to effectively utilize this compound in their R&D programs.

Introduction: The Significance of the 5-Aminopyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for other functional groups have led to its incorporation into a wide array of biologically active molecules.^[1] The subclass of 5-aminopyrazoles is particularly noteworthy; the amino group at the C5 position acts as a potent nucleophile and a key handle for synthetic elaboration, making these compounds preferred precursors for complex molecular architectures.^{[2][3]}

1-(1-phenylethyl)-1H-pyrazol-5-amine distinguishes itself by incorporating a chiral phenylethyl group at the N1 position. This feature introduces stereochemistry directly into the scaffold, a critical consideration in modern drug design where enantiomeric purity often dictates therapeutic efficacy and safety. The compound's structure, combining a proven heterocyclic core with a reactive amine and a chiral side chain, positions it as a strategic starting material for generating libraries of novel compounds for screening and lead optimization.

Physicochemical and Structural Data

A precise understanding of a compound's properties is fundamental for its effective use in experimental settings. The key identifiers and characteristics for **1-(1-phenylethyl)-1H-pyrazol-5-amine** are summarized below.

Property	Value	Source
CAS Registry Number	3524-13-8	[4] [5] [6]
Molecular Formula	C ₁₁ H ₁₃ N ₃	[4] [5] [6]
Molecular Weight	187.24 g/mol	[5] [6]
IUPAC Name	1-(1-phenylethyl)-1H-pyrazol-5-amine	[4]
Canonical SMILES	N1=C(C=C(N)N1C(C=2C=CC=CC2)C)	[7]
Appearance	Data not widely published; typically an off-white to pale yellow solid.	
Melting Point	Data not widely published.	
Solubility	Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF.	

Synthesis: Mechanism and Protocol

The construction of the 5-aminopyrazole core is a well-established area of heterocyclic chemistry. The most versatile and widely adopted strategy involves the condensation of a hydrazine derivative with a β -ketonitrile.[\[8\]](#)[\[9\]](#) This method is highly efficient and allows for significant variation in the substituents at the N1, C3, and C4 positions of the pyrazole ring.

General Synthesis and Mechanism

The synthesis proceeds via a two-step sequence within a single pot:

- Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen of the substituted hydrazine—in this case, (1-phenylethyl)hydrazine—on the carbonyl carbon of a β -ketonitrile. This step forms a transient hydrazone intermediate.[\[8\]](#)[\[9\]](#)

- Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the carbon of the nitrile group. This cyclization step, often promoted by mild acid or base, results in the formation of the aromatic 5-aminopyrazole ring system.[8]

This robust pathway provides a reliable method for accessing a wide range of 5-aminopyrazole derivatives.

Synthesis Workflow Diagram

The logical flow from commercially available starting materials to the final product is depicted below.

Caption: Generalized workflow for the synthesis of **1-(1-phenylethyl)-1H-pyrazol-5-amine**.

Representative Experimental Protocol

This protocol is a representative example based on the general synthesis of 5-aminopyrazoles. [8][9]

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (1-phenylethyl)hydrazine (1.0 eq) and a suitable β -ketonitrile such as 3-ethoxyacrylonitrile or benzoylacetonitrile (1.05 eq).
- Solvent and Catalyst: Add absolute ethanol as the solvent to achieve a concentration of approximately 0.5 M. To this mixture, add a catalytic amount of a weak acid (e.g., acetic acid) or a weak base (e.g., triethylamine) to facilitate the reaction.
- Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
- Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
- Isolation and Purification: Dissolve the resulting crude residue in a suitable organic solvent like dichloromethane or ethyl acetate and wash with a saturated aqueous solution of sodium

bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

- Final Purification: The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure **1-(1-phenylethyl)-1H-pyrazol-5-amine**.

Applications in Research and Development

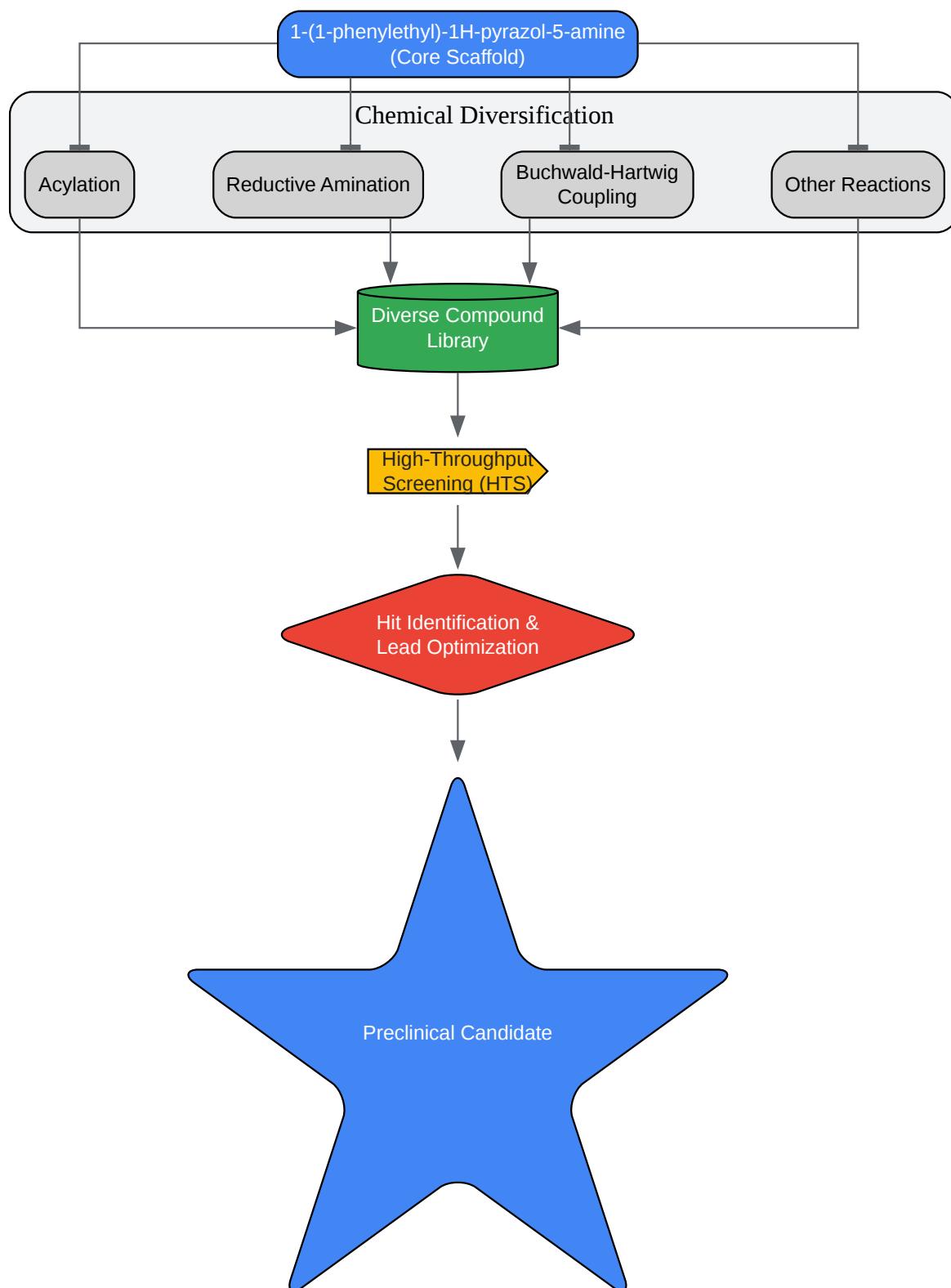
The true value of **1-(1-phenylethyl)-1H-pyrazol-5-amine** lies in its application as a versatile synthetic intermediate. The 5-amino group is a primary nucleophile that readily participates in a wide range of chemical transformations.

Precursor for Fused Heterocyclic Systems

5-Aminopyrazoles are cornerstone reagents for the synthesis of fused pyrazolo-azines, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.[\[10\]](#)[\[11\]](#) These fused systems are prevalent in molecules with significant biological activity. The reaction typically involves condensation with 1,3-dicarbonyl compounds or their equivalents, where the endocyclic N2 and the exocyclic N-amino group act as a bidentate nucleophile to construct the new fused ring.[\[11\]](#)

Scaffold for Drug Discovery Libraries

In drug discovery, the compound serves as an ideal scaffold for generating libraries of analogues for high-throughput screening. The amino group can be readily acylated, alkylated, sulfonated, or used in C-N coupling reactions to introduce a diverse range of substituents, enabling a thorough exploration of the structure-activity relationship (SAR).[\[10\]](#)



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Caption: Role of **1-(1-phenylethyl)-1H-pyrazol-5-amine** in a typical drug discovery workflow.

Analytical Characterization

The identity and purity of the compound must be rigorously confirmed using standard analytical techniques. The expected results are outlined below.

Technique	Expected Observations
¹ H NMR	The spectrum should show distinct signals corresponding to: the aromatic protons of the phenyl ring (typically 7.2-7.4 ppm), the methine proton of the ethyl group (quartet), the methyl protons of the ethyl group (doublet), two distinct protons on the pyrazole ring, and a broad singlet for the NH ₂ protons.
¹³ C NMR	The spectrum will display signals for the carbons of the phenyl ring, the pyrazole ring, and the aliphatic carbons of the phenylethyl group.
Mass Spectrometry (MS)	In ESI+ mode, the spectrum should exhibit a prominent peak for the protonated molecular ion ([M+H] ⁺) at m/z ≈ 188.11.
Infrared (IR) Spectroscopy	Characteristic absorption bands are expected for N-H stretching of the primary amine (around 3300-3400 cm ⁻¹), aromatic C-H stretching (~3000-3100 cm ⁻¹), aliphatic C-H stretching (~2850-2950 cm ⁻¹), and C=C/C=N stretching in the aromatic rings (1500-1650 cm ⁻¹).
Chiral HPLC	To confirm enantiomeric purity, analysis on a suitable chiral stationary phase is required, which should resolve the two enantiomers of the compound.

Safety and Handling

1-(1-phenylethyl)-1H-pyrazol-5-amine should be handled in accordance with standard laboratory safety procedures. It is recommended to use this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed toxicological and handling information, users must consult the latest Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

1-(1-phenylethyl)-1H-pyrazol-5-amine is more than a simple chemical; it is a strategic tool for innovation in chemical and pharmaceutical research. Its synthesis is based on reliable and scalable chemical reactions, and its structure is ideally suited for derivatization. The presence of a chiral center and a reactive amino group on a privileged pyrazole scaffold provides researchers with a powerful platform for the design and synthesis of novel, high-value molecules for a multitude of applications, from targeted therapeutics to advanced organic materials.

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